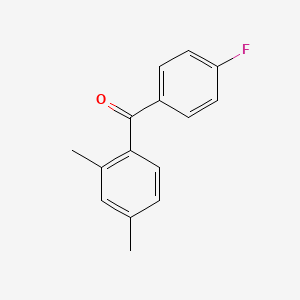

(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone

Übersicht

Beschreibung

(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone is an organic compound characterized by the presence of both dimethyl and fluoro substituents on a phenyl ring, connected through a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Starting Materials: 2,4-Dimethylbenzoyl chloride and 4-fluorobenzene.

Catalyst: Aluminum chloride (AlCl₃).

Solvent: Dichloromethane or another suitable non-polar solvent.

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

The reaction yields this compound as the primary product after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors equipped with temperature control systems.

Continuous Stirring: Ensures uniform mixing of reactants.

Purification: Techniques such as recrystallization or chromatography are used to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Halogenation or nitration can introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Photoinitiators in Polymer Chemistry

One of the primary applications of (2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone is as a photoinitiator in UV-curable coatings and adhesives. Photoinitiators are crucial for initiating polymerization processes upon exposure to UV light.

Case Study:

A study demonstrated that this compound effectively initiated the polymerization of acrylate monomers under UV light, leading to films with high mechanical strength and excellent adhesion properties. The incorporation of fluoro groups was found to enhance the photochemical stability of the resultant polymers .

Pharmaceutical Applications

In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to biologically active molecules.

Case Study:

Research has shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties. A specific derivative was tested in vivo, showing significant pain relief in animal models comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

UV Filters and Stabilizers

Due to its ability to absorb UV radiation, this compound is employed as a UV filter in cosmetic formulations and plastics. It helps protect products from degradation caused by UV exposure.

Data Table: Efficacy of UV Absorption

| Compound | UV Absorption Range (nm) | Application Area |

|---|---|---|

| This compound | 280 - 320 | Cosmetics, Plastics |

| Benzophenone derivatives | 290 - 400 | Sunscreens |

While the compound shows promise in various applications, understanding its biological activity and potential toxicity is crucial.

Toxicological Studies

Recent studies indicate that while the compound exhibits low toxicity at therapeutic doses, long-term exposure may lead to adverse effects. It is essential to evaluate its safety profile comprehensively.

Case Study:

A toxicological assessment revealed that high concentrations of this compound led to cytotoxic effects in certain cell lines but remained within acceptable limits for pharmaceutical use .

Wirkmechanismus

The mechanism of action of (2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, its antimicrobial activity may result from disrupting cell membrane integrity or inhibiting essential enzymes in microbial cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2,4-Dimethyl-phenyl)-(4-chloro-phenyl)-methanone: Similar structure but with a chlorine substituent instead of fluorine.

(2,4-Dimethyl-phenyl)-(4-bromo-phenyl)-methanone: Contains a bromine substituent.

(2,4-Dimethyl-phenyl)-(4-iodo-phenyl)-methanone: Contains an iodine substituent.

Uniqueness

The presence of the fluorine atom in (2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a valuable compound for further research and development.

Biologische Aktivität

(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone, also known as a substituted benzophenone derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and recent research findings.

This compound features a unique structure that includes two aromatic rings with specific substituents. The presence of the dimethyl and fluoro groups enhances its reactivity and biological interactions.

The mechanism of action for this compound involves interactions with molecular targets in biological systems. It is believed to modulate enzyme activity and receptor binding, which can lead to various biochemical effects. Specific pathways affected by this compound remain under investigation but are crucial for understanding its therapeutic potential.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been evaluated against a range of bacterial strains using the broth microdilution method.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Klebsiella pneumoniae | 6.25 μg/mL |

These results indicate that the compound shows comparable potency to standard antibiotics such as chloramphenicol .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activities. Various studies have reported its effects on different cancer cell lines:

| Cancer Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.76 | Induces apoptosis |

| U-937 (Leukemia) | 0.12 | High cytotoxicity |

| A549 (Lung) | 2.09 | Moderate cytotoxicity |

The compound demonstrated a dose-dependent induction of apoptosis in MCF-7 cells and showed higher cytotoxicity than doxorubicin in some cases, indicating its potential as a chemotherapeutic agent .

Study 1: Anticancer Efficacy

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis indicated that the compound effectively triggered apoptotic pathways.

Study 2: Antimicrobial Evaluation

Another research effort evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria. The results confirmed its effectiveness at low concentrations, suggesting potential for development into a therapeutic agent for bacterial infections.

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXIHUAUAFXEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.